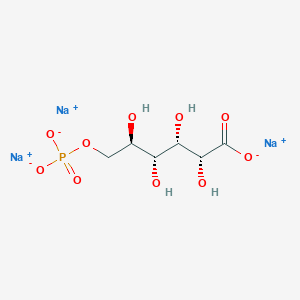
Sel de trisodium de l'acide 6-phosphogluconique
Vue d'ensemble
Description
6-Phosphogluconic acid trisodium salt (6-PGA-Na3) is an important organic compound and an intermediate in the pentose phosphate pathway of glucose metabolism. It is a white crystalline powder that is soluble in water and has a molecular weight of 498.09 g/mol. 6-PGA-Na3 is an important compound in biochemistry and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Rôle dans la voie des pentoses phosphates
Le sel de trisodium de l'acide 6-phosphogluconique joue un rôle important dans les études de la voie des pentoses phosphates (PPP) . La PPP est une voie métabolique essentielle qui génère du NADPH et des pentoses .
Cinétique enzymatique et régulation
Ce composé est spécifiquement impliqué dans les investigations de l'enzyme 6-phosphogluconate déshydrogénase . Il sert de substrat pour mieux comprendre la cinétique enzymatique et la régulation .
Statut redox cellulaire
Les chercheurs peuvent étudier son rôle dans le statut redox cellulaire . Ceci est crucial pour maintenir l'équilibre de l'oxydation et de la réduction dans les cellules .
Synthèse des nucléotides et des acides aminés
Il joue également un rôle dans la synthèse des nucléotides et des acides aminés . Ceci est fondamental pour la croissance et le développement des cellules .
Essais enzymatiques
Le composé est utilisé dans les essais enzymatiques pour surveiller l'activité de la PPP dans différents types de cellules et dans différentes conditions physiologiques . Cela contribue à une meilleure compréhension du métabolisme cellulaire et de ses modifications en réponse au stress oxydatif
Mécanisme D'action
Target of Action
The primary target of 6-Phosphogluconic acid trisodium salt is the enzyme Phosphoglucose Isomerase (PGI) . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate .
Mode of Action
6-Phosphogluconic acid trisodium salt acts as a competitive inhibitor of Phosphoglucose Isomerase . It binds to the active site of the enzyme, preventing the binding of the substrate, glucose-6-phosphate . The inhibition constants (Ki) for glucose 6-phosphate and fructose 6-phosphate are 48 μM and 42 μM, respectively .
Biochemical Pathways
The compound plays a significant role in the Pentose Phosphate Pathway (PPP) . In the oxidative phase of PPP, 6-Phosphogluconic acid is formed from 6-phosphogluconolactone by 6-phosphogluconolactonase . It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .
Pharmacokinetics
Given its solubility in water , it is likely to have good bioavailability
Result of Action
The inhibition of PGI by 6-Phosphogluconic acid trisodium salt can impact glucose metabolism, potentially leading to alterations in energy production within the cell . Additionally, its role in the PPP can influence the production of NADPH, a crucial molecule in various cellular processes including the detoxification of reactive oxygen species .
Action Environment
The action of 6-Phosphogluconic acid trisodium salt can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, potentially affecting its interaction with PGI . Additionally, temperature can influence the compound’s stability and efficacy
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Orientations Futures
6-Phosphogluconic acid trisodium salt has been used in a study to assess a spectrophotometric method for the determination of creative phosphokinase and myokinase . It has also been used in a study to investigate the reversible enzymatic synthesis of diphosphopyridine nucleotide and inorganic pyrophosphate . These studies suggest that 6-Phosphogluconic acid trisodium salt could have potential applications in biochemical research and medicine .
Analyse Biochimique
Biochemical Properties
6-Phosphogluconic acid trisodium salt interacts with enzymes such as phosphoglucose isomerase (PGI), where it acts as a competitive inhibitor . It has a Ki value of 48 μM for glucose 6-phosphate and 42 μM for fructose 6-phosphate .
Cellular Effects
The effects of 6-Phosphogluconic acid trisodium salt on cells are significant. For instance, blocking 6-phosphogluconate dehydrogenase (6PGD) in the oxidative PPP resulted in substantial reduction of regulatory T cells (Tregs) suppressive function and shifts toward Th1, Th2, and Th17 phenotypes .
Molecular Mechanism
6-Phosphogluconic acid trisodium salt exerts its effects at the molecular level by competitively inhibiting phosphoglucose isomerase (PGI), affecting the conversion of glucose 6-phosphate and fructose 6-phosphate .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in water .
Metabolic Pathways
6-Phosphogluconic acid trisodium salt is involved in the pentose phosphate pathway (PPP). During the oxidative phase of the PPP, it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSGZKFKXLSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53411-70-4 | |
| Record name | d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053411704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC316735 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)











![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)